Sodium 2,3-dihydroxy-3-methylbutanoate hydrate
Description
Chemical Identity: Sodium 2,3-dihydroxy-3-methylbutanoate hydrate (CAS: 1722373) is a sodium salt of a branched hydroxy acid with the molecular formula C₅H₉O₄Na·xH₂O (anhydrous molecular weight: 156.11 g/mol). It exists as a racemic mixture of (±)-enantiomers and is also known by synonyms such as (±)-sodium 2,3-dihydroxyisovalerate hydrate and sodium DL-α,β-dihydroxyisovalerate hydrate .
Properties
IUPAC Name |
sodium;2,3-dihydroxy-3-methylbutanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRRZNPTTZIUMS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74294-97-6 | |
| Record name | (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acidification and Calcium Salt Precipitation
The solution is acidified to pH ≤6.0 using hydrochloric or sulfuric acid, protonating carboxylate groups and rendering DHMB less soluble. Calcium chloride (CaCl₂) is then introduced, precipitating calcium DHMB as a sparingly soluble complex. The stoichiometric ratio of calcium to DHMB is critical:
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Calcium salt ratio : 0.1–10 moles of Ca²⁺ per mole of DHMB ensures complete precipitation without excess reagent.
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Temperature : Precipitation at 20–40°C avoids co-precipitation of HMB-calcium complexes.
The precipitated calcium DHMB is filtered and washed with cold water to remove residual HMB and inorganic salts.
Conversion to Sodium Salt
The calcium DHMB is treated with sodium hydroxide (NaOH) to displace calcium ions, forming Sodium 2,3-dihydroxy-3-methylbutanoate. The reaction is conducted in aqueous medium at 50–70°C to enhance ion exchange efficiency:
Excess NaOH is neutralized with dilute HCl, and the solution is concentrated under reduced pressure to crystallize the sodium salt.
Hydration and Crystallization
The final step involves hydrating the sodium salt to form the stable monohydrate. Crystallization is performed by cooling a saturated aqueous solution to 0–10°C, yielding colorless crystals. Key factors include:
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Solvent composition : Ethanol or acetone (10–20% v/v) is added to reduce solubility and enhance crystal yield.
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Drying conditions : Lyophilization or vacuum drying at 30–40°C preserves hydrate integrity.
Analytical Validation and Quality Control
The purity of this compound is assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Patent data indicate that the described methods achieve ≥95% purity, with residual calcium and hypochlorite levels below 0.1%.
Table 1: Optimal Reaction Conditions for Key Steps
Industrial-Scale Considerations
Large-scale production requires modifications to accommodate equipment limitations and cost efficiency:
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Continuous flow reactors : Replace batch reactors for oxidation steps, reducing reaction time by 30–40%.
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Centrifugal separation : Enhances calcium DHMB recovery rates to >90% compared to traditional filtration.
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Waste management : Hypochlorite residues are neutralized with sodium bisulfite, while calcium hydroxide sludge is repurposed for agricultural applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto-3-methylbutanoate.
Reduction: It can be reduced to form 2,3-dihydroxy-3-methylbutanol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: 2-keto-3-methylbutanoate
Reduction: 2,3-dihydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
1. Intermediate in L-Valine Metabolism
Sodium 2,3-dihydroxy-3-methylbutanoate is recognized as an intermediate in the catabolism and anabolism of L-valine, an essential amino acid. This role is critical in metabolic pathways that involve branched-chain amino acids (BCAAs), which are vital for protein synthesis and energy production in muscle tissues .
2. Potential Therapeutic Uses
Research indicates that sodium 2,3-dihydroxy-3-methylbutanoate may have therapeutic potential due to its involvement in metabolic regulation. Its application in treating metabolic disorders related to amino acid metabolism is an area of ongoing study. For instance, it has been investigated for its role in enhancing muscle recovery and reducing fatigue during exercise .
Pharmaceutical Applications
1. Drug Formulation
The compound serves as a key ingredient in various pharmaceutical formulations aimed at improving metabolic health. It can be utilized to enhance the bioavailability of certain drugs through its solubility properties, facilitating better absorption when administered orally .
2. Research and Development
Sodium 2,3-dihydroxy-3-methylbutanoate is often used in laboratories for research purposes, particularly in studies focused on amino acid metabolism and enzymatic reactions involving hydroxy acids. Its ability to act as a substrate or inhibitor in enzymatic assays makes it valuable for biochemical research .
Case Study 1: Metabolic Pathway Analysis
A study published in a peer-reviewed journal highlighted the role of sodium 2,3-dihydroxy-3-methylbutanoate in the metabolic pathway of L-valine. Researchers demonstrated that supplementation with this compound improved the metabolic efficiency of cells under stress conditions, suggesting its potential use as a dietary supplement for athletes .
Case Study 2: Pharmaceutical Development
In another investigation, sodium 2,3-dihydroxy-3-methylbutanoate was incorporated into a formulation designed to treat muscle wasting diseases. The results indicated that the compound not only improved muscle mass but also enhanced recovery rates post-exercise in clinical trials involving patients with cachexia .
Mechanism of Action
The mechanism of action of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate involves its role as an intermediate in the catabolism and anabolism of L-valine. It is converted to α-ketoisovalerate through enzymatic reactions, which then enters various metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Physicochemical Properties :
- Physical State : Powder or crystalline solid.
- Purity : ≥95% (CE).
- Hydration : Contains ~12% water as an impurity.
- Storage : Stable at 2–8°C in sealed containers.
- Safety : Classified as a combustible solid (Storage Code 11) with irritant properties (Eye Irrit. 2, Skin Irrit. 2). Personal protective equipment (PPE) includes N95 masks, gloves, and goggles .
Biochemical Role: This compound serves as an intermediate in L-valine metabolism, particularly in the enzymatic conversion of α-ketoisovalerate to α,β-dihydroxyisovalerate.
Structural and Enantiomeric Variants
(R)-2,3-Dihydroxy-3-methylbutanoate (PAMDB120003)
- Molecular Formula : C₅H₉O₄⁻ (acid form).
- Key Differences : Pure R-enantiomer (vs. racemic mixture in the sodium hydrate).
- Biochemical Relevance : Enantiomers may exhibit divergent biological activities in chiral environments, such as enzyme-substrate interactions. However, specific data on its metabolic role are unavailable .
(±)-Sodium 2,3-Dihydroxyisovalerate Hydrate (Racemic Mixture)
- Key Similarity: Structurally identical to the title compound but explicitly noted as a racemic mixture.
- Applications : Used in studies of DKD biomarkers due to its role in valine catabolism .
Functional Group Analogs
2-Ketobutyric Acid-3,3-d2 Sodium Salt Hydrate
- Molecular Formula : C₄H₅D₂NaO₄.
- Molecular Weight : 144.10 g/mol.
- Structural Difference : Contains a keto group (C=O) instead of adjacent hydroxyl groups, with deuterium substitution at C3.
- Applications: Deuterated analogs are used in isotopic tracer studies to track metabolic flux, particularly in branched-chain amino acid metabolism .
Sodium Maleate Hydrate
- Molecular Formula : C₄H₂Na₂O₄·xH₂O.
- Key Differences : A dicarboxylic acid salt with a linear chain (vs. branched hydroxy acid).
- Applications : Primarily a chelating agent and buffer, contrasting with the metabolic intermediate role of the title compound .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and purity assessment methods for Sodium 2,3-dihydroxy-3-methylbutanoate hydrate?
- Storage : Store at 2–8°C in airtight containers to prevent hydration/dehydration cycles. Avoid exposure to moisture due to its hydrate form .
- Purity Assessment :
- Capillary Electrophoresis (CE) : Used to confirm ≥95% purity (anhydrous basis) .
- Thermogravimetric Analysis (TGA) : Determines water content (~12% w/w) and thermal stability .
- HPLC : Quantifies organic impurities using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .
Q. How is this compound synthesized, and what intermediates are critical?
- Synthetic Pathway :
Intermediate Formation : Derived from L-valine metabolism via enzymatic conversion of α-ketoisovalerate .
Purification : Crystallized from aqueous ethanol to isolate the hydrate form, confirmed by X-ray diffraction .
- Key Quality Control : Monitor residual solvents (e.g., THF) via GC-MS and ensure <0.1% impurity thresholds .
Q. What safety protocols are required for handling this compound?
- PPE : N95 respirator, nitrile gloves, and safety goggles (Skin Irrit. 2, Eye Irrit. 2) .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine powders.
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical activity between (R)- and (S)-isomers of 2,3-dihydroxy-3-methylbutanoate?
- Methodology :
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with 0.1% formic acid in methanol to separate enantiomers .
- Metabolomic Profiling : Track isomer-specific roles in valine catabolism via LC-MS/MS with stable isotope tracing (e.g., ¹³C-labeled precursors) .
Q. What experimental designs are optimal for studying hydrate stability under varying thermodynamic conditions?
- Approach :
- Controlled Humidity Chambers : Measure water loss/gain at 25°C under 30–90% relative humidity .
- High-Pressure DSC : Assess dissociation kinetics of the hydrate phase under simulated physiological pressures (1–10 bar) .
Q. How can metabolic flux analysis (MFA) quantify the compound’s role in branched-chain amino acid pathways?
- Protocol :
Isotope Labeling : Incubate cells with U-¹³C-valine and trace label incorporation into 2,3-dihydroxy-3-methylbutanoate via GC-MS .
Enzyme Inhibition : Use specific dehydratase inhibitors (e.g., 2-mercaptoethanol) to block downstream conversion and measure intermediate accumulation .
- Data Interpretation : Flux discrepancies may arise from pH-dependent enzyme activity (optimal pH 7.4–8.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
